Vildagliptin

Vue d'ensemble

Description

Vildagliptin is an oral anti-hyperglycemic agent used in the management of type 2 diabetes mellitus. It belongs to the class of dipeptidyl peptidase-4 inhibitors. This compound works by inhibiting the enzyme dipeptidyl peptidase-4, which inactivates incretin hormones such as glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide. By preventing the degradation of these hormones, this compound enhances insulin secretion and suppresses glucagon release, thereby improving glycemic control .

Méthodes De Préparation

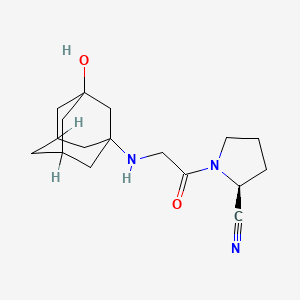

Synthetic Routes and Reaction Conditions: The synthesis of vildagliptin involves a multi-step process starting from L-proline. The initial step includes the reaction of L-proline with chloroacetyl chloride in tetrahydrofuran to produce (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid. This intermediate is then reacted with acetonitrile in the presence of sulfuric acid to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. The final step involves the reaction of this intermediate with 3-aminoadamantanol to produce this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions and purification steps to ensure high yield and purity. Critical parameters such as temperature, pH, and reaction time are meticulously monitored .

Analyse Des Réactions Chimiques

Degradation in Solutions and Degradation Kinetics

At a controlled room temperature of 23 °C, vildagliptin degradation was 59.28% in 1M HCl and 84.33% in 1M NaOH after 240 minutes. The degradation in 3% H2O2 reached 87.04% after 180 minutes, indicating the lowest stability in oxidative conditions .

Kinetic parameters were calculated for all degradation conditions at 23 °C and acidic conditions at 70 °C. The logarithm of the concentration of non-degraded this compound correlated more strongly with the degradation time than the concentrations of non-degraded this compound, confirming pseudo-first-order kinetics for these processes, with all R2 values above 0.96. At 23 °C, the calculated rate constants of degradation (k) were approximately 10−4s−1, while the degradation time of 50% (t0.5) varied from 1.11 hours in 1M HCl to 0.62 hours in 1M NaOH and 0.40 hours in 3% H2O2, which confirms the quickest degradation of the drug in an oxidative medium. In 1M HCl at 70 °C, the calculated k value was also at the level of 10−4s−1 .

Identification of Degradation Products

This compound's degradation products have been identified using UHPLC-DAD-MS. One degradation pathway involves the production of a carboxylate by leaving the pyrrolidine-2-carbonitrile motif from the structure of this compound . Compound B, detected in basic, oxidative, and acidic conditions, has a molar mass of 321.42 g/mol and is formed by the hydrolysis of the cyano group of this compound into an amide group. Further hydrolysis of the amide group of Compound B produces carboxylic acid, leading to Compound C, which has a molar mass of 322.41 g/mol .

Interactions with Pharmaceutical Excipients

This compound also interacts with pharmaceutical excipients like lactose (LAC) and polyvinylpyrrolidone (PVP).

3.1. This compound and Lactose

When combined with lactose, the N-H bending vibrations of this compound at 1495 cm−1 disappear, suggesting an interaction between the -NH- group of this compound and LAC at high temperatures and humidity. The sharp band of the CO group from this compound at 1658 cm−1 changes its shape and extends from 1500 cm−1 to 1700 cm−1 .

3.2. This compound and Polyvinylpyrrolidone

When mixed with PVP, the signal at 3294 cm−1, corresponding to N-H stretching vibrations, is still visible, but the signal of the C=O group of this compound at 1658 cm−1 overlaps with the peak of PVP at 1650 cm−1. Changes observed at 3294 cm−1 suggest that the amine group of this compound is affected in the presence of PVP and accelerated degradation. The carbonyl group of this compound is also affected, with the overlapped band of the C=O stretching vibration at 1658 cm−1 visibly broadened .

This compound Characteristics

Applications De Recherche Scientifique

Clinical Efficacy

Numerous clinical trials have demonstrated the efficacy of vildagliptin in improving glycemic control among patients with type 2 diabetes:

- Monotherapy and Combination Therapy : this compound has shown significant reductions in hemoglobin A1c (HbA1c) levels when used alone or in combination with other antidiabetic medications. For instance, in a study involving patients inadequately controlled with metformin and glimepiride, this compound reduced HbA1c by 1.01% compared to a placebo .

- Long-term Studies : The VERIFY study indicated that early combination therapy with metformin and this compound was superior to a stepwise approach, leading to better long-term glycemic control .

Table 1: Summary of Key Clinical Trials

Safety Profile

This compound is generally well-tolerated, with a safety profile comparable to placebo. The most common adverse effects include gastrointestinal disturbances, but these are typically mild . Importantly, this compound is associated with a low incidence of hypoglycemia, making it a favorable option for many patients.

Special Populations

Research has explored the use of this compound in various populations:

- Elderly Patients : Studies have shown that this compound maintains efficacy while minimizing risks in older adults .

- Patients with Impaired Glucose Tolerance : Preliminary studies suggest that this compound may enhance islet cell function and reduce glycemic excursions in individuals at risk for developing diabetes .

Case Studies

Several case studies have illustrated the practical applications of this compound:

- Case Study 1 : A patient with poorly controlled type 2 diabetes on metformin was switched to a combination therapy including this compound. After six months, the patient's HbA1c decreased from 8.5% to 6.9%, demonstrating significant improvement in glycemic control.

- Case Study 2 : In an elderly patient with type 2 diabetes and a history of hypoglycemia, this compound was introduced as part of their treatment regimen. The patient experienced improved glucose levels without any episodes of hypoglycemia over six months.

Mécanisme D'action

Vildagliptin exerts its blood glucose-lowering effects by selectively inhibiting dipeptidyl peptidase-4. This enzyme rapidly truncates and inactivates glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide upon their release from intestinal cells. By inhibiting dipeptidyl peptidase-4, this compound increases the levels of these incretin hormones, enhancing insulin secretion and suppressing glucagon release. This results in improved glycemic control .

Comparaison Avec Des Composés Similaires

- Sitagliptin

- Saxagliptin

- Linagliptin

- Alogliptin

Comparison: Vildagliptin, like other dipeptidyl peptidase-4 inhibitors, enhances glycemic control by inhibiting the degradation of incretin hormones. this compound is unique in its dosing regimen, requiring twice-daily administration compared to once-daily for other inhibitors. Studies have shown that this compound may have a more significant impact on postprandial glucose levels compared to other inhibitors .

Activité Biologique

Vildagliptin is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme that rapidly degrades incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP). By inhibiting DPP-4, this compound enhances the levels of active incretins, which play a crucial role in glucose metabolism and insulin secretion. This article explores the biological activity of this compound, focusing on its mechanisms, clinical efficacy, safety profile, and recent research findings.

This compound's primary mechanism involves:

- Inhibition of DPP-4 : This leads to increased concentrations of GLP-1 and GIP, which stimulate insulin secretion from pancreatic beta cells in a glucose-dependent manner.

- Reduction of Glucagon Secretion : By suppressing glucagon release from alpha cells, this compound helps lower blood glucose levels.

- Improvement in Beta-cell Function : Studies suggest that this compound may enhance beta-cell function and potentially increase beta-cell mass over time, although long-term disease-modifying effects are still under investigation .

Clinical Efficacy

This compound has been extensively studied in various clinical trials. The following table summarizes key findings regarding its efficacy in managing type 2 diabetes mellitus (T2DM):

Safety Profile

This compound is generally well-tolerated with a safety profile comparable to placebo. Key safety observations include:

- Minimal Risk of Hypoglycemia : Unlike some other antidiabetic agents, this compound has a low incidence of hypoglycemic events.

- Neutral Effects on Body Weight : Patients do not typically experience weight gain, making it favorable for those concerned about weight management .

- Adverse Effects : The most common side effects reported are mild gastrointestinal disturbances; however, these are less frequent than those associated with metformin .

Recent Research Findings

Recent studies continue to explore the potential of this compound beyond traditional diabetes management:

- Nanoparticle Formulation : A study investigated this compound-loaded zinc oxide nanoparticles (ZnO NPs) to enhance its efficacy by increasing retention time and minimizing side effects. This formulation aims to improve the pharmacokinetics of this compound due to its short half-life (approximately 2.5 to 3 hours) .

- Reproductive Toxicity Studies : Research has indicated potential reproductive toxicity in animal models, prompting further investigation into the long-term effects of this compound on reproductive health .

- Combination Therapies : Ongoing trials are assessing the efficacy of this compound in combination with other antidiabetic medications, including thiazolidinediones and sulfonylureas, highlighting its versatility as a treatment option for T2DM patients who do not achieve adequate control with monotherapy .

Propriétés

Key on ui mechanism of action |

Glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP) are incretin hormones that regulate blood glucose levels and maintain glucose homeostasis. It is estimated that the activity of GLP-1 and GIP contribute more than 70% to the insulin response to an oral glucose challenge. They stimulate insulin secretion in a glucose-dependent manner via G-protein-coupled GIP and GLP-1 receptor signalling. In addition to their effects on insulin secretion, GLP-1 is also involved in promoting islet neogenesis and differentiation, as well as attenuating pancreatic beta-cell apoptosis. Incretin hormones also exert extra-pancreatic effects, such as lipogenesis and myocardial function. In type II diabetes mellitus, GLP-1 secretion is impaired, and the insulinotropic effect of GIP is significantly diminished. Vildagliptin exerts its blood glucose-lowering effects by selectively inhibiting dipeptidyl peptidase-4 (DPP-4), an enzyme that rapidly truncates and inactivates GLP-1 and GIP upon their release from the intestinal cells. DPP-4 cleaves oligopeptides after the second amino acid from the N-terminal end. Inhibition of DPP-4 substantially prolongs the half-life of GLP-1 and GIP, increasing the levels of active circulating incretin hormones. The duration of DPP-4 inhibition by vildagliptin is dose-dependent. Vildagliptin reduces fasting and prandial glucose and HbA1c. It enhances the glucose sensitivity of alpha- and beta-cells and augments glucose-dependent insulin secretion. Fasting and postprandial glucose levels are decreased, and postprandial lipid and lipoprotein metabolism are also improved. |

|---|---|

Numéro CAS |

274901-16-5 |

Formule moléculaire |

C17H25N3O2 |

Poids moléculaire |

303.4 g/mol |

Nom IUPAC |

(2S)-1-[2-[[(7R)-3-hydroxy-1-adamantyl]amino]acetyl]pyrrolidine-2-carbonitrile |

InChI |

InChI=1S/C17H25N3O2/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16/h12-14,19,22H,1-8,10-11H2/t12-,13?,14+,16?,17?/m1/s1 |

Clé InChI |

SYOKIDBDQMKNDQ-MXLVNPFWSA-N |

SMILES |

C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N |

SMILES isomérique |

C1C[C@H](N(C1)C(=O)CNC23C[C@H]4CC(C2)CC(C4)(C3)O)C#N |

SMILES canonique |

C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N |

Apparence |

White to off-white solid powder |

Key on ui other cas no. |

274901-16-5 |

Description physique |

Solid |

Pictogrammes |

Irritant; Health Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

1.75e+00 g/L |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

(2S)-(((3-hydroxyadamantan-1-yl)amino)acetyl)pyrrolidine-2-carbonitrile Galvus NVP LAF237 NVP-LAF237 vildagliptin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.